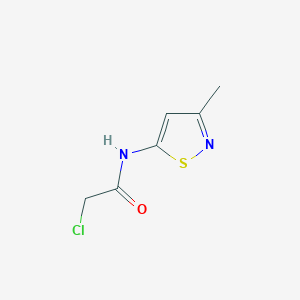

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

CAS No.: 89466-40-0

Cat. No.: VC2823054

Molecular Formula: C6H7ClN2OS

Molecular Weight: 190.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89466-40-0 |

|---|---|

| Molecular Formula | C6H7ClN2OS |

| Molecular Weight | 190.65 g/mol |

| IUPAC Name | 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10) |

| Standard InChI Key | PPDIVWQPAJUVCT-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1)NC(=O)CCl |

| Canonical SMILES | CC1=NSC(=C1)NC(=O)CCl |

Introduction

Chemical Structure and Properties

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is characterized by its unique molecular architecture, combining a 1,2-thiazole ring (isothiazole) with an acetamide functional group. The compound exhibits distinct structural and chemical properties that contribute to its potential biological activities.

Structural Features

The compound consists of a 1,2-thiazole ring substituted with a methyl group at position 3 and an acetamide group at position 5. The key feature is the chloroacetamide moiety, where a chlorine atom is attached to the methylene carbon of the acetamide group. This structural arrangement creates a molecule with multiple functional sites capable of interacting with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

| Property | Value |

|---|---|

| CAS Number | 89466-40-0 |

| Molecular Formula | C₆H₇ClN₂OS |

| Molecular Weight | 190.65 g/mol |

| IUPAC Name | 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

| SMILES Notation | CC1=NSC(=C1)NC(=O)CCl |

| InChI | InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10) |

| InChIKey | PPDIVWQPAJUVCT-UHFFFAOYSA-N |

The compound's reactivity is primarily influenced by three structural elements:

-

The thiazole ring, which serves as an electron-rich heterocycle

-

The amide linkage, which can participate in hydrogen bonding interactions

-

The chloromethyl group, which is susceptible to nucleophilic substitution reactions

Synthesis Methods

The synthesis of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically follows established methods for preparing similar thiazole derivatives. Based on the general approaches used for related compounds, several synthetic routes can be proposed.

Direct Acylation Method

The most straightforward synthesis involves the acylation of 3-methyl-1,2-thiazol-5-amine with 2-chloroacetyl chloride. This reaction typically proceeds under mild conditions:

-

The 3-methyl-1,2-thiazol-5-amine is dissolved in an appropriate solvent (typically tetrahydrofuran)

-

A base such as triethylamine is added to neutralize the hydrogen chloride formed during the reaction

-

2-chloroacetyl chloride is added dropwise at controlled temperature (usually 0°C)

-

The reaction mixture is stirred for an additional period to ensure completion

Reaction Conditions

The reaction conditions significantly influence the yield and purity of the final product. Based on synthesis methods for analogous compounds, the following parameters are typically employed:

-

Solvent system: Tetrahydrofuran (THF) is commonly used due to its ability to dissolve both reactants and facilitate the reaction

-

Temperature control: The reaction is typically initiated at low temperature (0-5°C) and then allowed to warm to room temperature

-

Base: Triethylamine (TEA) serves as both a catalyst and a scavenger for the hydrogen chloride generated during the reaction

-

Reaction time: The process usually requires 1-2 hours for completion

Purification

Purification of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves:

-

Solvent evaporation to remove the reaction medium

-

Washing the residue with water to remove water-soluble impurities

-

Recrystallization from an appropriate solvent (commonly ethanol)

Spectroscopic Characterization

The structural confirmation of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide relies on various spectroscopic techniques. Though specific spectral data for this compound is limited in the search results, expected spectroscopic features can be inferred from structurally similar compounds.

NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide would likely show characteristic signals:

-

A singlet at approximately δ 2.5-2.7 ppm for the methyl group at position 3

-

A singlet at approximately δ 4.0-4.2 ppm for the methylene protons adjacent to the chlorine atom

-

A singlet at approximately δ 6.8-7.0 ppm for the single proton at position 4 of the thiazole ring

-

A broad singlet at approximately δ 9.0-10.0 ppm for the amide NH proton

The carbon-13 NMR (¹³C NMR) spectrum would show signals for the six carbon atoms in the molecule, with characteristic chemical shifts for the thiazole ring carbons, the methyl carbon, the carbonyl carbon, and the chloromethyl carbon.

Infrared Spectroscopy

The IR spectrum would likely exhibit characteristic bands:

-

N-H stretching at approximately 3200-3300 cm⁻¹

-

C=O stretching at approximately 1650-1700 cm⁻¹

-

C-H stretching bands for methyl and methylene groups at 2800-3000 cm⁻¹

-

C-Cl stretching at approximately 700-800 cm⁻¹

-

Characteristic thiazole ring vibrations at 1400-1600 cm⁻¹

| Potential Activity | Proposed Mechanism | Related Structural Features |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzymes | Thiazole ring, chloroacetamide group |

| Antifungal | Disruption of fungal cell membranes | Chlorine-containing acetamide |

| Analgesic | COX enzyme inhibition | Acetamide linkage |

| Anti-inflammatory | Modulation of inflammatory pathways | Heterocyclic core with acetamide |

| Anticancer | Interference with cell division | Chloromethyl group as alkylating agent |

Synthetic Intermediate Value

Structure-Activity Relationships

The relationship between the structural features of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide and its potential biological activities provides valuable insights for medicinal chemistry research.

Key Structural Elements

Several structural elements contribute to the compound's potential biological activities:

-

The thiazole ring provides a rigid scaffold that can interact with biological targets through multiple mechanisms, including hydrogen bonding, π-stacking, and van der Waals interactions

-

The methyl group at position 3 can enhance lipophilicity and influence binding to hydrophobic pockets in target proteins

-

The acetamide linkage can participate in hydrogen bonding, serving as both donor and acceptor

-

The chloromethyl group introduces reactivity and can interact with nucleophilic centers in biological macromolecules

Comparative Analysis

Comparison with structurally related compounds provides further insights into potential structure-activity relationships.

Table 3: Comparison of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide with Structurally Related Compounds

This comparative analysis highlights how subtle structural modifications can significantly influence the physicochemical properties and potential biological activities of these compounds.

Synthesis of Derivatives

The reactivity of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide, particularly at the chloromethyl group, enables the synthesis of various derivatives with potentially enhanced properties.

Nucleophilic Substitution Reactions

The chlorine atom can be replaced by various nucleophiles to create new derivatives:

-

Reaction with sulfur nucleophiles (thiols, thiophenols) to form thioether derivatives

-

Substitution with nitrogen nucleophiles (amines, azides) to introduce additional nitrogenous functionalities

-

Replacement with oxygen nucleophiles (alcohols, phenols) to form ether derivatives

Cyclization Reactions

The compound can participate in cyclization reactions to form more complex heterocyclic systems:

-

Intramolecular cyclization reactions leading to fused heterocyclic systems

-

Reactions with bifunctional nucleophiles to form additional heterocyclic rings

-

Condensation reactions leading to macrocyclic structures

These synthetic transformations significantly expand the structural diversity accessible from 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide, creating opportunities for developing compounds with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume